molecular formula C23H14F3N3 B2662125 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-49-8

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2662125
CAS RN: 932488-49-8
M. Wt: 389.381
InChI Key: RHBYYNFDJIOIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of pyrazoloquinoline derivatives, which have shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.

Scientific Research Applications

Photophysical and Electrochemical Properties

Research on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (PQ) fluorescent dyes demonstrates that the introduction of fluorine atoms significantly modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the PQ molecule can be adjusted by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preserving high fluorescence yield under specific conditions (Szlachcic & Uchacz, 2018).

Molecular Sensors and Fluorescent Dyes

1,3-Diphenyl-1H-pyrazolo[3,4-b]-quinoline serves as a versatile foundation for constructing brightly fluorescent molecular sensors and fluoroionophores. These compounds demonstrate strong analyte-induced fluorescence enhancement and bright ratiometric dual emission, making them suitable for metal ion recognition (Rurack et al., 2002).

Applications in Organic Electronics

Studies on pyrazolo[3,4-b]quinoline derivatives reveal their potential applications in organic electronics, specifically in light-emitting devices. The high efficiency and stability of their fluorescence in various solvents make them suitable candidates for use in these technologies (Mu et al., 2010).

Synthesis and Structural Analysis

The synthesis of pyrazolo[3,4-c]quinoline derivatives and their structural analysis contribute to understanding their chemical behavior and potential applications. These studies provide insight into the reactions and transformations that these compounds undergo, offering a pathway for designing novel materials with desired properties (Nagarajan & Shah, 1992).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c1-13-2-8-20-17(10-13)23-18(12-27-20)22(14-3-5-15(24)6-4-14)28-29(23)21-9-7-16(25)11-19(21)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBYYNFDJIOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

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